Quinapril - 85441-61-8

Quinapril

Catalog Number: EVT-319660
CAS Number: 85441-61-8
Molecular Formula: C25H30N2O5
Molecular Weight: 438.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Quinapril is an orally active, non-peptide, nonsulfhydryl ACE inhibitor. [] It acts as a prodrug, meaning it is inactive in its administered form and must be metabolized within the body to become pharmacologically active. [, ] This active metabolite is Quinaprilat, a diacid form of Quinapril. [, ] Quinapril is a selective ACE inhibitor, exhibiting a strong affinity for the enzyme. [, ]

Overview

Quinapril is a pharmaceutical compound classified as an angiotensin-converting enzyme (ACE) inhibitor, primarily used in the treatment of hypertension and heart failure. It works by inhibiting the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, thereby reducing blood pressure and alleviating the workload on the heart. Quinapril is often administered in its hydrochloride salt form, quinapril hydrochloride, which enhances its solubility and bioavailability.

Source and Classification

Quinapril is derived from the class of compounds known as dipeptides and is specifically categorized under ACE inhibitors. Its chemical structure includes a carboxyl group, an amine group, and a phenyl ring, which are critical for its biological activity. The compound was first synthesized in the 1980s and has since been widely studied for its pharmacological properties.

Synthesis Analysis

Methods

The synthesis of quinapril involves several key steps that utilize readily available starting materials. A prominent method includes:

  1. Coupling Reaction: The reaction begins with the coupling of (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid benzyl ester with an N-substituted amino acid using a coupling agent such as dicyclohexylcarbodiimide and a catalyst like N-hydroxybenzotriazole in an aprotic solvent like methylene chloride. This method has been reported to yield quinapril with improved efficiency compared to earlier methods, achieving approximately 25% greater yield due to reduced intramolecular cyclization losses .
  2. Salt Formation: Quinapril can be converted into its hydrochloride form through reaction with hydrochloric acid, enhancing its stability and solubility for pharmaceutical applications .

Technical Details

The synthesis typically requires careful control of reaction conditions, including temperature and pH, to optimize yield and minimize by-product formation. The formation of diketopiperazine by-products can be accelerated at elevated temperatures, necessitating precise thermal management during synthesis .

Molecular Structure Analysis

Structure

Quinapril has a complex molecular structure characterized by the following:

  • Molecular Formula: C19H24N2O5
  • Molecular Weight: 364.41 g/mol
  • Structural Features: It contains a phenyl ring, a tetrahydroisoquinoline moiety, and two carbonyl groups that are crucial for its interaction with the ACE enzyme.

Data

The three-dimensional structure can be analyzed using X-ray crystallography or nuclear magnetic resonance spectroscopy to confirm the spatial arrangement of atoms and functional groups that contribute to its biological activity.

Chemical Reactions Analysis

Quinapril undergoes various chemical reactions that are significant for its pharmacological function:

  • Hydrolysis: In biological systems, quinapril is hydrolyzed to its active metabolite, quinaprilat, which exhibits enhanced ACE inhibitory activity.
  • Degradation: Quinapril may also undergo degradation under certain conditions (e.g., heat or moisture), leading to the formation of inactive by-products.

These reactions highlight the importance of stability in formulation development for therapeutic applications.

Mechanism of Action

Quinapril functions primarily as an ACE inhibitor. The mechanism involves:

  1. Inhibition of Angiotensin II Production: By blocking the activity of ACE, quinapril reduces the conversion of angiotensin I to angiotensin II.
  2. Vasodilation: This inhibition leads to decreased vasoconstriction, resulting in vasodilation and lowered blood pressure.
  3. Reduction in Aldosterone Secretion: The decrease in angiotensin II levels also reduces aldosterone secretion from the adrenal glands, further contributing to blood pressure reduction.

This multi-faceted action makes quinapril effective in managing hypertension and heart failure .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Quinapril is typically presented as a white to off-white crystalline powder.
  • Solubility: It is soluble in water (especially in its hydrochloride form), methanol, and ethanol but insoluble in organic solvents like chloroform.

Chemical Properties

  • Stability: Quinapril is stable under normal conditions but may degrade when exposed to heat or moisture.
  • pH Sensitivity: The compound's solubility and stability can vary significantly with pH changes.
Applications

Quinapril is primarily used in clinical settings for:

  • Hypertension Management: It effectively lowers blood pressure in patients with essential hypertension.
  • Heart Failure Treatment: Quinapril helps manage symptoms of heart failure by reducing cardiac workload.
  • Renal Protection: It has shown benefits in protecting renal function in diabetic patients by mitigating diabetic nephropathy.

Research continues into additional therapeutic uses of quinapril and its derivatives within various cardiovascular contexts .

Molecular Mechanisms of Angiotensin-Converting Enzyme (ACE) Inhibition

Structural Determinants of ACE Binding Affinity

Quinapril is an ethyl ester prodrug that undergoes biotransformation to its pharmacologically active diacid metabolite, quinaprilat. This active form exhibits high-affinity binding to angiotensin-converting enzyme (ACE) through specific structural features that optimize enzyme-inhibitor interactions. Quinaprilat contains a non-sulfhydryl zinc-binding motif that coordinates with the catalytic zinc ion in ACE's active site, distinguishing it from earlier sulfhydryl-containing ACE inhibitors like captopril [1] [9]. The molecular architecture of quinaprilat incorporates a bicyclic ring system that facilitates extensive hydrophobic interactions within the S1 and S2 subsites of the ACE binding pocket, significantly enhancing binding stability compared to some other ACE inhibitors [6] [9].

The binding affinity is further optimized through hydrogen bonding networks involving the carboxylic acid group of quinaprilat, which interacts with key residues (Glu384, Tyr523, and Lys511) in the C-domain of somatic ACE. This extensive interaction network results in a dissociation half-life of approximately 2 hours from the enzyme complex, contributing to its sustained inhibitory effect despite the relatively short plasma half-life of quinaprilat [1] [8] [9]. The high lipophilicity of quinapril (log P ≈ 2.4) facilitates penetration into tissue compartments, allowing for effective inhibition of membrane-bound ACE beyond the circulating enzyme [3] [7].

Table 1: Structural Features Influencing Quinaprilat-ACE Binding Affinity

Structural ElementBinding InteractionFunctional Consequence
Carboxylate groupZinc ion coordinationHigh-affinity chelation with catalytic zinc
Bicyclic ring systemHydrophobic interactions with S1/S2 subsitesEnhanced binding stability and specificity
N-carboxyalkyl dipeptide moietyHydrogen bonding with Glu384, Tyr523Stabilization of transition-state analog complex
High lipophilicityMembrane partitioningEnhanced tissue penetration and cellular ACE inhibition

Kinetics of Quinaprilat Formation via Prodrug Conversion

The bioconversion of quinapril to its active metabolite quinaprilat represents a critical pharmacokinetic step determining therapeutic efficacy. This de-esterification occurs primarily in the liver via carboxylesterase-mediated hydrolysis, though extrahepatic conversion in intestinal mucosa and plasma contributes significantly [1] [8] [9]. Following oral administration, quinapril demonstrates rapid absorption with peak plasma concentrations (Tₘₐₓ) achieved within 0.5-1 hour, while quinaprilat reaches peak concentrations at approximately 2.5 hours post-administration [9].

The conversion efficiency is notably high, with an absolute bioavailability of approximately 60% for quinaprilat relative to the administered quinapril dose [1] [9]. Food intake, particularly high-fat meals, reduces absorption efficiency by 25-30%, likely due to delayed gastric emptying and reduced intestinal transit time [9]. The metabolic pathway involves not only productive activation to quinaprilat but also minor routes leading to inactive metabolites: dehydration to PD109488 (approximately 6% of dose) and subsequent O-deethylation to PD113413 (another 6% of dose) [3] [9].

Table 2: Pharmacokinetic Parameters of Quinapril Conversion to Quinaprilat

ParameterQuinaprilQuinaprilat
Tₘₐₓ (hours)0.8-1.02.0-2.5
Bioavailability~60%-
Protein Binding97%97%
Elimination Half-life~1 hour~2.3 hours
Primary Metabolic PathwayHepatic de-esterificationRenal excretion (unchanged)
Fraction Converted to Active Metabolite~60% of absorbed dose-

Hepatic impairment significantly alters this kinetic profile by reducing the rate of quinaprilat formation. In patients with severe liver cirrhosis, the AUC (area under the curve) of quinapril increases by approximately 50% while the Cₘₐₓ of quinaprilat decreases by approximately 30%, indicating impaired conversion capacity [1] [9]. This contrasts with renal impairment, which primarily affects quinaprilat elimination rather than its formation kinetics [1] [8].

Tissue-Specific ACE Inhibition Dynamics

Quinaprilat exhibits significant variation in its inhibitory potency across different tissue compartments due to differential tissue penetration and local ACE expression patterns. Experimental studies in rat models demonstrate that six-day quinapril treatment (2 mg/kg/day) achieves profound but variable inhibition: plasma ACE activity reduced by 87-94%, pulmonary ACE by 92-93%, aortic ACE by 39-40%, myocardial ACE by 23-26%, and renal ACE by 20-21% [3]. Skeletal muscle ACE activity remains unaffected, indicating tissue-specific barrier limitations or distinct ACE isoform expression [3].

The particularly strong inhibition in vascular endothelium and pulmonary tissue correlates with quinaprilat's high lipophilicity, facilitating penetration into these compartments [1] [3]. Importantly, the extent of tissue ACE inhibition does not directly correlate with drug concentration in each tissue, suggesting differential accessibility of the enzyme rather than insufficient drug availability. This was demonstrated through in vitro incubation experiments showing that equivalent concentrations of quinaprilat produced similar inhibition patterns in tissue homogenates as observed in vivo [3].

Beyond angiotensin II suppression, quinaprilat enhances endothelial function through bradykinin-mediated effects. The accumulated bradykinin stimulates prostaglandin I₂ (PGI₂) synthesis, as evidenced by increased 6-keto-PGF₁α (a stable PGI₂ metabolite) in cardiac homogenates following quinapril administration [3]. This mechanism contributes significantly to vasodilation and anti-proliferative effects in vascular tissues. The tissue-specific inhibition profile may explain quinapril's particular efficacy in improving coronary microvascular dysfunction and coronary flow reserve observed in clinical studies [1] [6].

Comparative Inhibition Profiles Across ACE Isoforms

Human somatic ACE (sACE) exists as a two-domain enzyme containing homologous N- and C-terminal catalytic domains with distinct substrate preferences and inhibitor sensitivities. Quinaprilat demonstrates preferential inhibition of the C-domain, which primarily handles angiotensin I conversion, over the N-domain, which processes other peptides including Ac-SDKP (N-acetyl-seryl-aspartyl-lysyl-proline) [6]. This domain selectivity arises from subtle differences in the active site topology, particularly within the S2 subsite where quinaprilat's bicyclic ring system establishes stronger hydrophobic interactions with C-domain residues [6].

The C-domain selectivity has important physiological implications. While both domains contribute to overall ACE activity, the C-domain appears dominant for angiotensin II generation in vivo. Murine models with selective C-domain inactivation exhibit impaired ability to concentrate urine during dehydration stress, similar to complete ACE knockout animals, whereas N-domain inactivation produces milder phenotypes [6]. This suggests that C-domain selective inhibitors like quinaprilat may achieve effective angiotensin II suppression while potentially preserving certain N-domain functions, such as hematopoiesis regulation through Ac-SDKP metabolism [6].

Comparative studies with other ACE inhibitors reveal distinct isoform interaction profiles. Captopril, a sulfhydryl-containing inhibitor, exhibits nearly equal potency for both domains, while lisinopril shows moderate C-domain preference (approximately 3-fold). Quinaprilat demonstrates superior C-domain selectivity (>10-fold) compared to several other ACE inhibitors [6]. This differential inhibition profile may translate to distinct clinical effects on tissue remodeling beyond blood pressure control, particularly regarding cardiac hypertrophy regression and vascular endothelial function improvement [1] [6].

Table 3: Comparative ACE Domain Selectivity Profiles of ACE Inhibitors

ACE InhibitorC-domain IC₅₀ (nM)N-domain IC₅₀ (nM)Selectivity Ratio (N/C)
Quinaprilat3.235.010.9
Lisinopril2.78.53.1
Enalaprilat1.9320.0168.4
Captopril6.58.91.4
Ramiprilat0.61.52.5

Properties

CAS Number

85441-61-8

Product Name

Quinapril

IUPAC Name

(3S)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid

Molecular Formula

C25H30N2O5

Molecular Weight

438.5 g/mol

InChI

InChI=1S/C25H30N2O5/c1-3-32-25(31)21(14-13-18-9-5-4-6-10-18)26-17(2)23(28)27-16-20-12-8-7-11-19(20)15-22(27)24(29)30/h4-12,17,21-22,26H,3,13-16H2,1-2H3,(H,29,30)/t17-,21-,22-/m0/s1

InChI Key

JSDRRTOADPPCHY-HSQYWUDLSA-N

SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CC3=CC=CC=C3CC2C(=O)O

Solubility

8.50e-03 g/L

Synonyms

2-(2-((1-(ethoxycarbonyl)-3-phenylpropyl)amino)-1-oxopropyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid
Accupril
CI 906
CI-906
PD 109,452 2
PD 109452 2
PD 109452-2
PD 1094522
PD-109,452-2
quinapril
quinapril hydrochloride

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CC3=CC=CC=C3CC2C(=O)O

Isomeric SMILES

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2CC3=CC=CC=C3C[C@H]2C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.